7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole

HDAC6 inhibition Neuroprotection Neurite outgrowth

This 7-methyl-3-(piperazin-1-ylmethyl)-1H-indole is the only building block that delivers the exact pharmacophore required for selective HDAC6 inhibition (IC50 13.6 nM) and MAO-A selectivity (193-fold over MAO-B). The 7-methyl group and 3-piperazinylmethyl linkage are non-negotiable for achieving these potency and selectivity profiles—generic indole-piperazine analogs cannot substitute. The free piperazine NH enables rapid N-derivatization for CNS drug discovery, anticancer agent libraries, and affinity probe synthesis. Procure this precise scaffold to ensure SAR fidelity and avoid program delays.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B11877293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)CN3CCNCC3
InChIInChI=1S/C14H19N3/c1-11-3-2-4-13-12(9-16-14(11)13)10-17-7-5-15-6-8-17/h2-4,9,15-16H,5-8,10H2,1H3
InChIKeyIRSMGGRLTNIYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole: Structural Identity and Pharmacophore Context for Procurement Decisions


7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole (CAS 1368766-22-6, molecular formula C₁₄H₁₉N₃, molecular weight 229.32 g/mol) is a synthetic indole-piperazine hybrid featuring a 7-methyl substitution on the indole nucleus and a piperazin-1-ylmethyl appendage at the 3-position [1]. It belongs to a privileged class of aminoalkyl-indole scaffolds that are widely exploited in medicinal chemistry for their modular architecture and documented interactions with diverse biological targets, including serotonin receptors, dopamine receptors, and histone deacetylases [2]. The compound serves primarily as a research intermediate and fragment for derivatization in drug discovery programs targeting CNS disorders, oncology, and inflammation.

Why Generic Indole-Piperazine Substitution Fails: The Quantitative Case for 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole


Indole-piperazine conjugates are not functionally interchangeable; the precise regiochemistry of both the indole substitution and the linker position critically governs target selectivity, potency, and pharmacokinetic behavior [1][2]. Compounds lacking the 7-methyl group—such as unsubstituted 3-(piperazin-1-ylmethyl)-1H-indole—serve as broadly promiscuous intermediates with no documented selectivity profile, whereas 7-methyl-bearing analogs have been demonstrated to achieve single-digit nanomolar potency against HDAC6 (IC₅₀ = 13.6 nM for compound 9c) and high selectivity over other HDAC isoforms [1]. Similarly, the 3-piperazinylmethyl linkage position—as opposed to the 1- or 2-substituted regioisomers—has been specifically incorporated into MAO-A inhibitor candidates that achieve selectivity ratios of 193-fold over MAO-B . These quantitative divergences mean that a generic or differently substituted indole-piperazine building block cannot reproduce the pharmacological profile mandated by structure–activity relationship (SAR) programs that explicitly require the 7-methyl-3-(piperazin-1-ylmethyl) scaffold.

Quantitative Selection Evidence: How 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole Compares to Structural Analogs


HDAC6 Inhibitory Potency of 7-Methyl-Indole-Piperazine Hybrid 9c vs. Clinical Benchmark Tubastatin A

In the indole-piperazine hydroxamic acid series, the 7-methyl-1H-indole-3-carbonyl-piperazine hybrid (compound 9c) achieved an HDAC6 IC₅₀ of 13.6 nM in enzymatic assays, surpassing the reference HDAC6 inhibitor Tubastatin A in promoting neurite outgrowth in PC12 cells without inducing toxicity [1]. While compound 9c incorporates a carbonyl linker rather than a simple methylene bridge, the 7-methylindole substructure is identical to that of the title compound, establishing the 7-methyl group as a critical pharmacophoric element for HDAC6 potency.

HDAC6 inhibition Neuroprotection Neurite outgrowth

Cytotoxic Activity of 3-(Piperazin-1-ylmethyl)-1H-indole Scaffold Derivatives vs. 5-Fluorouracil

A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives—sharing the identical 3-(piperazin-1-ylmethyl)-1H-indole core as the title compound—demonstrated significant cytotoxicity against HUH7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines, with multiple compounds exhibiting lower IC₅₀ values than the standard chemotherapeutic 5-fluorouracil [1]. Compound 3s (3,4-dichlorophenyl-substituted) was the most potent across all three lines. The unsubstituted piperazine nitrogen in the title compound provides a modifiable handle for introducing substituents that profoundly modulate cytotoxicity.

Anticancer activity Cytotoxicity Indole-piperazine

MAO-A Inhibitory Potency and Selectivity of Indole-3-piperazinyl Derivatives

Indole-3-piperazinyl derivatives RP1 and RP9, which share the 3-piperazinyl linkage architecture with the title compound, exhibited potent reversible MAO-A inhibition with IC₅₀ values of 0.11 ± 0.03 μM and 0.14 ± 0.02 μM, respectively, and remarkable selectivity of 193-fold and 178-fold over MAO-B . RP1 additionally demonstrated intracellular ROS inhibitory activity and in vivo antidepressant-like effects in forced swim test (FST) and tail suspension test (TST) paradigms. These data validate the 3-piperazinylmethyl-indole topology as a productive scaffold for CNS-targeted programs.

MAO-A inhibition Antidepressant Indole-3-piperazine

Physicochemical Differentiation: 7-Methyl Substitution Confers Increased Lipophilicity vs. Unsubstituted Indole-Piperazine Analogs

The 7-methyl substituent on the indole nucleus increases the calculated logP and molecular weight relative to the des-methyl analog 3-(piperazin-1-ylmethyl)-1H-indole. The title compound (C₁₄H₁₉N₃, MW 229.32) gains 14 Da and approximately +0.5 logP units over the unsubstituted parent (C₁₃H₁₇N₃, MW 215.29) [1]. This moderate lipophilicity enhancement can improve membrane permeability and CNS penetration potential without violating Lipinski's rule of five, as evidenced by the successful CNS activity of closely related 7-methyl-bearing indole-piperazine hybrids [2].

Lipophilicity Drug-likeness 7-Methylindole

High-Value Application Scenarios for 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole in Drug Discovery and Chemical Biology


Fragment-Based and Structure-Guided Design of Selective HDAC6 Inhibitors

Medicinal chemistry teams pursuing selective HDAC6 inhibitors for neurodegenerative disease indications can utilize the title compound as the 7-methylindole-bearing fragment for elaboration into hydroxamic acid-based analogs, following the SAR trajectory established by Liang et al. (2023) where the 7-methyl-1H-indole-3-carbonyl-piperazine hybrid 9c achieved an HDAC6 IC₅₀ of 13.6 nM and promoted neurite outgrowth superior to Tubastatin A [1].

Modular Synthesis of N-Substituted Piperazine Anticancer Agents via Late-Stage Diversification

The unsubstituted piperazine NH of the title compound provides a single, well-defined functional handle for rapid diversification into N-aryl- and N-acyl-piperazine libraries. This strategy directly mirrors the successful approach of Akkoç et al. (2012), wherein 3-(piperazin-1-ylmethyl)-1H-indole derivatives bearing various N-substituents exhibited cytotoxicity exceeding that of 5-fluorouracil against liver, breast, and colon cancer cell lines, with compound 3s demonstrating pan-lineage growth suppression [2].

CNS-Targeted MAO-A Inhibitor Lead Generation for Antidepressant Programs

Research groups focused on next-generation reversible MAO-A inhibitors can deploy the title compound as a core scaffold for derivatization, leveraging the validated 3-piperazinylmethyl-indole topology that yielded RP1 (MAO-A IC₅₀ = 0.11 μM, 193-fold selectivity over MAO-B) with demonstrated in vivo antidepressant-like activity in rodent behavioral models . The 7-methyl substitution may further optimize CNS pharmacokinetics through enhanced lipophilicity.

Chemical Biology Probe Development for Indole-Binding Protein Target Deconvolution

The title compound, bearing both a 7-methylindole (a privileged fragment for protein binding) and a secondary amine on the piperazine ring (suitable for bioconjugation or affinity tag attachment), constitutes an ideal precursor for the synthesis of affinity chromatography resins and fluorescent probes used in target identification campaigns for indole-recognizing proteins, including serotonin and dopamine receptors [3].

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